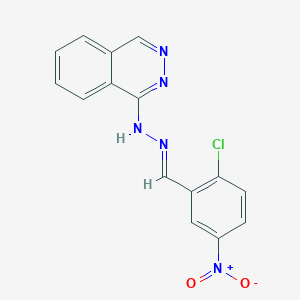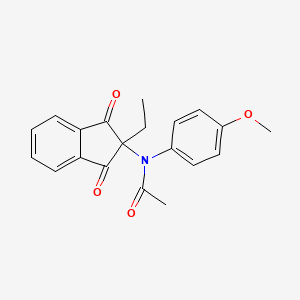
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone (CNBPH) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CNBPH is a yellow crystalline powder with a molecular weight of 365.8 g/mol and a melting point of 210-212°C. In
Mécanisme D'action
The mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is not fully understood. However, it has been suggested that 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone inhibits the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been shown to have low toxicity in vitro and in vivo. However, it can cause mild skin irritation and eye irritation. In terms of its biochemical and physiological effects, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been reported to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and liver cancer. It has also been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is its high yield in the synthesis process. It is also relatively easy to handle and store. However, one of the limitations of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone and its potential side effects.
Orientations Futures
There are several future directions for the research on 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone. One area of interest is the development of new anti-tumor drugs based on 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone. Another area of interest is the exploration of its potential applications in agriculture and materials science. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone and its potential side effects.
Méthodes De Synthèse
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone can be synthesized through a reaction between 2-chloro-5-nitrobenzaldehyde and 1-phthalazinylhydrazine in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The yield of 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone is typically high, ranging from 80% to 90%.
Applications De Recherche Scientifique
2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been extensively studied for its potential applications in various fields. In medicine, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been shown to exhibit anti-tumor activity in vitro and in vivo. It has also been reported to have anti-inflammatory and analgesic effects. In agriculture, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been used as a fungicide and insecticide. In materials science, 2-chloro-5-nitrobenzaldehyde 1-phthalazinylhydrazone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propriétés
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O2/c16-14-6-5-12(21(22)23)7-11(14)9-18-20-15-13-4-2-1-3-10(13)8-17-19-15/h1-9H,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVYLTALLPMLKH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-nitrobenzylidene)-N'-phthalazin-1-ylhydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)




![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)

![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)